4,5-Dihydropyrimidine-2,4,5,6-tetramine;sulfuric acid
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Overview
Description
4,5-Dihydropyrimidine-2,4,5,6-tetramine;sulfuric acid, also known as 2,4,5,6-Tetraaminopyrimidine sulfate, is an organic compound with the molecular formula C4H8N6.H2SO4 . This compound is primarily used as an intermediate in the production of methotrexate, a medication used to treat certain types of cancer and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydropyrimidine-2,4,5,6-tetramine;sulfuric acid typically involves the reaction of pyrimidine derivatives with ammonia or amines under controlled conditions . The reaction is carried out in the presence of sulfuric acid, which acts as a catalyst and helps in the formation of the sulfate salt . The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH . The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydropyrimidine-2,4,5,6-tetramine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyrimidine derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4,5-Dihydropyrimidine-2,4,5,6-tetramine;sulfuric acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dihydropyrimidine-2,4,5,6-tetramine;sulfuric acid primarily involves its role as an intermediate in the synthesis of methotrexate . Methotrexate works by inhibiting the enzyme dihydrofolate reductase, which is essential for DNA synthesis and cell replication . This inhibition leads to the suppression of rapidly dividing cells, such as cancer cells and immune cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A compound with two amino groups on the pyrimidine ring.
2,5-Diaminopyrimidine: Another pyrimidine derivative with amino groups at different positions.
4,5-Diaminopyrimidine: Similar to 4,5-Dihydropyrimidine-2,4,5,6-tetramine but with fewer amino groups.
Uniqueness
4,5-Dihydropyrimidine-2,4,5,6-tetramine;sulfuric acid is unique due to its four amino groups, which provide multiple sites for chemical reactions and modifications . This makes it a versatile intermediate in organic synthesis and pharmaceutical production .
Properties
Molecular Formula |
C4H12N6O4S |
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Molecular Weight |
240.24 g/mol |
IUPAC Name |
4,5-dihydropyrimidine-2,4,5,6-tetramine;sulfuric acid |
InChI |
InChI=1S/C4H10N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h1-2H,5-6H2,(H4,7,8,9,10);(H2,1,2,3,4) |
InChI Key |
OIAVLUSZYQIAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(N=C(N=C1N)N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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